molecular formula C7H2FNO3 B573834 2-Fluorofuro[3,4-b]pyridine-5,7-dione CAS No. 168546-46-1

2-Fluorofuro[3,4-b]pyridine-5,7-dione

Cat. No. B573834
M. Wt: 167.095
InChI Key: LQHSFYRVYMRSBH-UHFFFAOYSA-N
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Patent
US05840904

Procedure details

A mixture of 36.7 g (0.2 mol) of 6-chloropyridine-2,3-dicarboxylic anhydride, 17.4 g (0.3 mol) of potassium fluoride and 1 g of 18-crown-6 in 200 ml of propionitrile were stirred for 10 hours while refluxing. After cooling, the reaction mixture was filtered with suction and the residue was washed with methylene chloride. The filtrate was evaporated down under reduced pressure and stirred with a 2:1 methyl tert-butyl ether/pentane mixture, and the product was filtered off with suction and dried. 25.3 g (76% of theory) of the title compound of melting point 106° C. (decomposition) were obtained.
Name
6-chloropyridine-2,3-dicarboxylic anhydride
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]2[C:8]([O:10][C:11](=[O:12])[C:5]2=[CH:4][CH:3]=1)=[O:9].[F-:13].[K+].C1OCCOCCOCCOCCOCCOC1>C(#N)CC>[F:13][C:2]1[N:7]=[C:6]2[C:8]([O:10][C:11](=[O:12])[C:5]2=[CH:4][CH:3]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
6-chloropyridine-2,3-dicarboxylic anhydride
Quantity
36.7 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)C(=O)OC2=O
Name
Quantity
17.4 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
200 mL
Type
solvent
Smiles
C(CC)#N

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered with suction
WASH
Type
WASH
Details
the residue was washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated down under reduced pressure
STIRRING
Type
STIRRING
Details
stirred with a 2:1 methyl tert-butyl ether/pentane mixture
FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC1=CC=C2C(=N1)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.